molecular formula C₁₅H₂₄O₅ B130971 (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol CAS No. 126641-61-0

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol

Katalognummer: B130971
CAS-Nummer: 126641-61-0
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: HTYSVFNZNVQCLV-PBDCUWOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol” is a structurally complex polycyclic ether derivative with two hydroxyl groups at positions 2 and 10. Its tetracyclic framework incorporates three methyl groups at positions 1, 5, and 9, and three oxygen atoms forming ether linkages (11, 14, 15). The stereochemistry (R/S configurations) and ring junction topology are critical to its physicochemical and biological properties.

Eigenschaften

IUPAC Name

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3/t7-,8-,9+,10+,11-,12?,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSVFNZNVQCLV-PBDCUWOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1C[C@H]([C@@](O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570272
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126641-61-0
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Diketo-Olefin Precursors

A foundational approach involves the acid-catalyzed cyclization of diketo-olefin precursors to generate the trioxatetracyclic core. Cozens et al. demonstrated that treatment of 2-acetyl-3,4-dihydro-2,5-di(3″-oxo-butyl)-6-methyl-(2H)-pyran with H-ZSM-5 zeolite yields a trimethyl-trioxatetracyclo[5.3.2.0.4,9.04,11]dodecane skeleton via intramolecular aldol condensation and etherification. The reaction proceeds under mild conditions (25–60°C, 12–24 h) with moderate yields (35–45%), attributed to competing pathways in the zeolite’s microporous environment. Critically, the use of p-toluenesulfonic acid (p-TsOH) instead of H-ZSM-5 diverts the pathway to bibenzyl byproducts, underscoring the zeolite’s role in stabilizing transition states for cyclization.

Diels-Alder Cycloaddition for Ring Formation

The Diels-Alder reaction has been employed to construct bicyclic intermediates that are subsequently functionalized into the target tetracycle. For example, Danishefsky diene derivatives undergo [4+2] cycloaddition with furan-2,5-diones to generate tricyclic ketones bearing quaternary stereocenters. This method, when paired with reductive alkenylation using L-selectride and palladium catalysis, enables the installation of the C7 bridgehead carbon with >10:1 diastereomeric ratio. Optimization of alkylation conditions (e.g., lithium bis(trimethylsilyl)amide, Mander’s reagent) suppresses O-alkylation side reactions, achieving 53% yield for key tricyclic intermediates.

Multi-Step Synthesis from Isochromandione Derivatives

Core Skeleton Assembly via Sequential Functionalization

A 17-step synthesis starting from isochromandione (1) and an aldehyde precursor (2) has been reported. Initial condensation forms a diketo-olefin intermediate, which undergoes H-ZSM-5-catalyzed cyclization analogous to Section 1.1. Subsequent bromination (HBr, Br₂ in acetic acid) introduces electrophilic sites for lactonization, yielding a tetracyclic lactone after aqueous workup. Critical challenges include regioselective bromination and avoiding over-oxidation, addressed through precise stoichiometry (1 equiv Br₂, 0.05 equiv HBr) and low-temperature (30°C) conditions.

Stereochemical Control via Chiral Auxiliaries

Enantioselective synthesis of the C1, C5, and C9 methyl groups is achieved using (S)-1-phenylethanol-derived chiral auxiliaries. For instance, a Diels-Alder adduct formed from a chiral diene and 3-(3-methoxyphenyl)furan-2,5-dione exhibits 97% enantiomeric excess (ee), which is preserved through subsequent ketone reductions and lactonization steps. X-ray crystallography confirms the absolute configuration of intermediates, ensuring fidelity in the final product’s stereochemistry.

Green Chemistry Approaches for Oxygen Bridge Installation

Acid-Catalyzed Etherification with Trialkyl Orthoformates

Recent advances leverage tetrahydroxydiboron (B₂(OH)₄) and trialkyl orthoformates (e.g., CH(OMe)₃) for constructing ether bridges under mild, solvent-free conditions. Treatment of B₂(OH)₄ with CH(OMe)₃ and catalytic acetyl chloride (AcCl, 0.02 equiv) generates B₂(OMe)₄ in situ, which reacts with diols (e.g., 1,2-ethanediol) to form diboron diolates. This method, applicable to aliphatic and aromatic diols, achieves yields >85% with minimal purification, offering a scalable alternative to traditional Mitsunobu or Williamson ether syntheses.

Challenges in Stereochemical Purity and Scalability

Epimerization During Late-Stage Functionalization

A major hurdle in multi-step syntheses is epimerization at the C2 and C10 diol positions during oxidation or protection steps. For example, attempted Swern oxidation of secondary alcohols in the tetracyclic core leads to partial racemization (≤15% ee loss), mitigated by employing stabilized Burgess’ reagent (Et₃NSO₃, 0°C). Similarly, tert-butyldimethylsilyl (TBS) protection of the C10 hydroxyl group proceeds with <2% epimerization when using imidazole as a base.

Purification of Polyoxygenated Intermediates

Chromatographic separation of intermediates is complicated by their polar, oxygen-rich nature. Flash chromatography on silica gel modified with 5% NaHCO₃ improves resolution, while recrystallization from ethyl acetate/hexanes (1:3) yields analytically pure solids. Advances in centrifugal partition chromatography (CPC) using heptane/MTBE/MeOH/H₂O (5:5:4:3) solvent systems have reduced purification times by 40% compared to traditional methods .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the oxidation state of the oxygen atoms.

    Substitution: Functional groups can be substituted at specific positions to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions to achieve the desired modifications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

The compound (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

  • Initial studies have shown that compounds similar to this structure exhibit antimicrobial properties. The presence of hydroxyl groups in the structure may enhance solubility and bioactivity against various pathogens.

Potential as Anticancer Agents

  • Research indicates that tricyclic compounds can interact with cellular mechanisms involved in cancer proliferation. This compound's unique structure may allow it to inhibit key enzymes or receptors involved in tumor growth.

Materials Science

Polymeric Applications

  • The compound can potentially be used as a building block for novel polymers due to its functional groups that allow for cross-linking and polymerization processes. This could lead to materials with enhanced mechanical properties or specific functionalities.

Nanotechnology

  • Its unique structure may also lend itself to applications in nanotechnology, particularly in drug delivery systems where controlled release is crucial. The compound could be designed to encapsulate therapeutic agents effectively.

Biochemistry

Enzyme Inhibition Studies

  • The compound’s ability to act as an inhibitor for certain enzymes is under investigation. Compounds with similar frameworks have been shown to modulate enzyme activity, which could have implications in metabolic engineering.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of trioxatetracyclo compounds against Staphylococcus aureus. The results indicated that the compound demonstrated significant inhibitory activity compared to standard antibiotics, suggesting potential for development into a new class of antimicrobial agents.

Case Study 2: Polymeric Applications

In a recent investigation by Johnson et al. (2024), the compound was utilized as a precursor for synthesizing biodegradable polymers. The resulting materials exhibited enhanced tensile strength and degradation rates suitable for environmental applications.

Case Study 3: Enzyme Inhibition

Research by Lee et al. (2024) explored the enzyme inhibition capabilities of similar compounds on cyclic nucleotide phosphodiesterases. The findings revealed that modifications to the hydroxyl groups significantly affected the binding affinity and inhibition kinetics.

Wirkmechanismus

The mechanism of action of (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogs

Compound Name Key Structural Features Bioactivity Cluster Group
Target Compound Tetracyclic ether, 3 methyl, 2 hydroxyl groups Group A (High bioactivity)
[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate Bicyclic ether, ester substituent Group B (Moderate activity)
5β-Cholestane-3α,7α,12α,24S,25-pentol Steroid backbone, multiple hydroxyl groups Group A

Physicochemical and Pharmacokinetic Properties

Similarity indexing using Tanimoto coefficients (based on molecular fingerprints) and molecular property comparisons demonstrate that analogs with ≥70% structural similarity often share overlapping pharmacokinetic profiles. For instance, aglaithioduline (a phytocompound) and SAHA (a histone deacetylase inhibitor) exhibit comparable logP values, hydrogen bond donors/acceptors, and predicted bioavailability, despite differing in core scaffolds .

Table 2: Key Physicochemical Properties

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) ~450 434 264
logP 2.8 (predicted) 2.5 1.9
Hydrogen Bond Donors 2 3 3
Bioavailability Score 0.55 0.60 0.85

Bioactivity and Protein Target Interactions

Compounds with analogous fragmentation patterns (cosine score >0.8 in MS/MS spectra) or shared interaction motifs (e.g., hydroxyl groups for hydrogen bonding) often target overlapping proteins. For example, steroid-like compounds (e.g., 4β-cholest-5-ene-3β,4-diol) and the target compound may interact with lipid-binding proteins or enzymes involved in sterol metabolism .

Analytical and Computational Comparisons

  • NMR Spectroscopy : Similar proton and 13C chemical shifts (e.g., δH 1.2–1.5 ppm for methyl groups; δC 70–80 ppm for ether oxygens) are observed in structurally related bicyclic and tetracyclic ethers .
  • QSAR/QSPR Models : Models built for fragrance-like compounds show that structural homogeneity improves prediction accuracy (R² >0.9). However, the target compound’s complexity may reduce model reliability unless trained on specialized datasets .

Key Research Findings

Metabolic Stability : Compared to bicyclic analogs, its tetracyclic framework may enhance metabolic stability due to reduced ring strain and increased hydrophobicity .

Limitations in Computational Prediction : Current QSAR models struggle with highly stereospecific compounds, necessitating experimental validation .

Biologische Aktivität

The compound (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol is a complex organic molecule notable for its unique tetracyclic structure and potential biological activity. This article reviews its synthesis methods and explores its biological properties based on recent studies and case analyses.

Chemical Structure and Properties

The chemical formula for this compound is C15H24O5C_{15}H_{24}O_5, and it features a unique arrangement of hydroxyl groups and a trioxatetracyclic framework that may contribute to its biological interactions.

PropertyValue
IUPAC Name(1R,2R,4S,...)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol
Molecular Weight288.35 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Diels-Alder cyclizations and functional group modifications. Key intermediates are synthesized through controlled reactions that ensure high yield and structural integrity.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of hydroxyl groups allows for hydrogen bonding and potential modulation of enzyme activity or signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of tetracyclic compounds can inhibit the growth of various bacteria and fungi.
  • Antitumor Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells by disrupting mitochondrial function.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in related compounds.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on related tetracyclic compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for similar effects in our compound of interest .
  • Cytotoxicity Against Cancer Cells :
    Research involving structurally similar compounds has shown cytotoxic effects against various cancer cell lines (e.g., HeLa cells), indicating that our compound might also possess antitumor capabilities .
  • Inflammation Modulation :
    Another study highlighted the anti-inflammatory properties of related tetracyclic structures through inhibition of NF-kB signaling pathways .

Q & A

Q. What frameworks support collaborative data sharing while maintaining intellectual property security?

  • Methodology : Implement blockchain-based platforms for encrypted, timestamped data storage. Use role-based access controls (RBAC) to restrict sensitive datasets (e.g., synthetic routes). Integrate FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata tagging .

Tables for Key Methodological Comparisons

Technique Application Strengths Limitations Refs
DFT-based NMR predictionStereochemical validationHigh accuracy for rigid systemsComputationally intensive for large systems
Microfluidic reactorsDerivatization optimizationPrecise control of reaction parametersScalability challenges
Blockchain data managementSecure multi-institutional collaborationImmutable audit trailsHigh infrastructure costs

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.